molecular formula C8H11NO3 B13228322 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13228322
M. Wt: 169.18 g/mol
InChI Key: BVUVITIRHUXPRZ-UHFFFAOYSA-N
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Description

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. With the CAS number 2060058-55-9 and a molecular formula of C 8 H 11 NO 3 , it has a molecular weight of 169.18 g/mol . This compound features a pyrrolidinone scaffold, which is a structure of significant interest in medicinal chemistry. The 2-pyrrolidinone core is recognized as a privileged structure in drug discovery and is found in various bioactive molecules and approved therapeutics . For instance, derivatives of 2-pyrrolidinone are present in medicines used for treating neurological conditions such as seizures and Alzheimer's disease, as well as for respiratory failure . Furthermore, similar 5-oxopyrrolidine-3-carboxylic acid derivatives are currently being investigated in modern drug discovery programs, including the development of inhibitors for enzymes like BACE-1, a key target in Alzheimer's disease research . The prop-2-en-1-yl (allyl) substituent on this scaffold provides a versatile chemical handle for further synthetic elaboration and derivatization, making it a valuable building block for constructing more complex molecules. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-oxo-3-prop-2-enylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-3-8(7(11)12)4-5-9-6(8)10/h2H,1,3-5H2,(H,9,10)(H,11,12)

InChI Key

BVUVITIRHUXPRZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCNC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Castagnoli–Cushman Reaction (CCR)

The CCR is a multicomponent reaction combining succinic anhydride, aldehydes, and amines to form 5-oxopyrrolidine-3-carboxylic acids. For 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid , the propenyl group could be introduced via an allyl-substituted imine intermediate.

  • Procedure :
    • React succinic anhydride with an allyl-containing imine (e.g., derived from allylamine and formaldehyde).
    • Cyclization yields the pyrrolidine core with a propenyl substituent at C3.
  • Key Data :
    • Similar CCR reactions achieve yields of 60–85% for 5-oxopyrrolidines.
    • Stereoselectivity depends on the imine’s substituents and reaction conditions.

Itaconic Acid Cyclization

Itaconic acid serves as a diacid precursor for pyrrolidine formation.

  • Procedure :
    • React itaconic acid with a propenylamine derivative under reflux in acidic conditions.
    • Cyclodehydration forms the 2-oxopyrrolidine-3-carboxylic acid scaffold.
  • Example :
    • Analogous syntheses of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid achieved 74% yield via this method.

Post-Cyclization Functionalization

Directed C(sp³)–H Activation

Pd-catalyzed C–H functionalization introduces substituents at the C3 position.

  • Procedure :
    • Use 8-aminoquinoline as a directing group on 2-oxopyrrolidine-3-carboxylic acid.
    • React with allyl iodide under Pd(OAc)₂ catalysis to install the propenyl group.
  • Optimized Conditions :
    • 3 equiv allyl iodide, 0.2 equiv (BnO)₂PO₂H, 110°C in 1,4-dioxane (0.2 M).
  • Yield : 65–80% (extrapolated from aryl iodides).

Michael Addition-Cyclization Cascade

A tandem Michael addition and cyclization strategy builds the pyrrolidine ring while incorporating the propenyl group.

  • Procedure :
    • React methyl acrylate with a β-keto ester containing a propenyl moiety.
    • Intramolecular cyclization forms the 2-oxo-pyrrolidine-3-carboxylic acid framework.
  • Key Advantage :
    • High stereocontrol at C3 due to the rigidity of the transition state.

Dieckmann Cyclization

Diester precursors undergo cyclization to form the pyrrolidone ring.

  • Procedure :
    • Synthesize ethyl 3-allyl-3-carbamoylpropanoate.
    • Perform Dieckmann cyclization under basic conditions (e.g., NaOMe/MeOH).
    • Hydrolyze the ester to the carboxylic acid.
  • Yield : ~70% for analogous 5-oxopyrrolidines.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield* Stereoselectivity Scalability
CCR Succinic anhydride, allylimine, 110°C 60–85% Moderate High
C–H Activation Pd(OAc)₂, allyl iodide, 1,4-dioxane 65–80% High (trans-2,4) Moderate
Michael Addition Methyl acrylate, β-keto ester, base 50–70% High Moderate
Dieckmann Cyclization Ethyl allylmalonate, NaOMe/MeOH 65–75% Low High

*Yields extrapolated from analogous reactions in cited sources.

Challenges and Optimization

  • Steric Hindrance : The propenyl and carboxylic acid groups at C3 create steric bulk, necessitating optimized reaction temperatures and catalysts.
  • Stereochemical Control : Asymmetric catalysis (e.g., chiral Pd complexes) may enhance enantioselectivity for the (S)- or (R)-configured product.
  • Directing Group Removal : Post-functionalization, the 8-aminoquinoline directing group requires oxidative cleavage (H₂O₂/LiOH), achieving >75% yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various biochemical reactions.

Comparison with Similar Compounds

Key Observations:

Oxo Position: The oxo group at position 2 (target compound) vs. position 5 (analogs) alters ring conformation and electronic properties.

Substituent Effects :

  • Propenyl vs. Aryl Groups : The propenyl substituent in the target compound introduces unsaturated bonds, enabling conjugation, whereas phenyl or thienyl groups in analogs enhance hydrophobicity and π-π stacking capabilities .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target) facilitates hydrogen bonding and ionic interactions, while the methyl ester () improves membrane permeability in drug design contexts .

Safety and Handling :

  • Analogs like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid are classified as harmful, suggesting similar precautions may apply to the target compound (e.g., skin/eye protection) .

Crystallography and Software :

  • Crystallographic data for analogs (e.g., 5-oxo-1-(2,4,6-trimethylphenyl) derivative) were likely refined using SHELXL or WinGX, tools standard in small-molecule crystallography .

Functional and Structural Implications

  • Hydrogen Bonding : The carboxylic acid group in the target compound and analogs enables robust hydrogen-bonding networks, influencing solubility and crystal packing. For instance, 5-oxo derivatives may form dimeric structures via acid-acid interactions .
  • Bioactivity Potential: Pyrrolidine carboxylic acid derivatives, such as lisinopril (), highlight this scaffold’s relevance in pharmaceuticals, particularly as enzyme inhibitors or peptidomimetics.

Biological Activity

2-Oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 2060058-55-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C8H11NO3C_8H_{11}NO_3, with a molecular weight of 169.18 g/mol. The compound features a pyrrolidine ring, which is significant in many biological activities due to its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties. Specifically, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • Inhibition of COX Enzymes : A study focusing on pyrrolo[3,4-c]pyrrole derivatives demonstrated that certain compounds exhibited higher inhibitory activity against COX-1 and COX-2 than standard anti-inflammatory drugs like Meloxicam. These findings suggest that this compound could potentially serve as a scaffold for developing new anti-inflammatory agents .
  • Molecular Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to the active sites of COX enzymes, suggesting a strong interaction that may lead to their inhibitory effects .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has also been explored. In vitro studies on related compounds have shown promising results against various cancer cell lines.

  • Cell Viability Assays : Research involving 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives indicated significant cytotoxic effects against A549 lung cancer cells, with some derivatives reducing cell viability by over 60% . This suggests that modifications to the pyrrolidine structure can enhance anticancer activity.
  • Mechanism of Action : The anticancer effect is thought to be mediated through apoptosis induction and cell cycle arrest, although specific pathways for this compound require further investigation.

Case Studies and Research Findings

StudyFindings
Study on Pyrrolo[3,4-c]pyrrole Derivatives Indicated higher COX inhibitory activity than Meloxicam; docking studies supported binding interactions with COX enzymes .
Anticancer Activity Assessment Showed significant cytotoxicity against A549 cells; structure-dependent activity observed .
General Biological Activity Review Highlighted the importance of functional groups in enhancing biological activity; recommended further exploration of derivatives .

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